Imino-tryptophan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

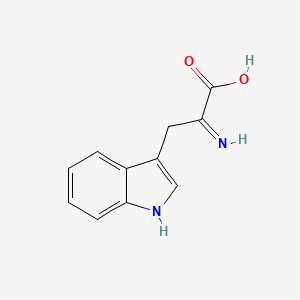

Imino-Tryptophan is a derivative of the amino acid tryptophan, characterized by the presence of an imino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Imino-Tryptophan typically involves the modification of the tryptophan molecule. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under acidic conditions to form the indole structure . The imino group is then introduced through subsequent reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Reaktionstypen: Imino-Tryptophan unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Iminogruppe modifizieren und zur Bildung von Amin-Derivaten führen.

Substitution: Substitutionsreaktionen können am Indolring oder an der Iminogruppe auftreten und zu einer Vielzahl von Produkten führen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

Substitutionsreagenzien: Halogene, Alkylhalogenide und andere Elektrophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Indol-3-Carbonsäurederivate ergeben, während die Reduktion Amin-substituierte Tryptophan-Derivate produzieren kann .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Imino-tryptophan has the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol. Its structure consists of an indole ring attached to a propanoic acid moiety with an imine functional group. This unique structure contributes to its biological activities and potential applications.

Metabolic Pathways

This compound plays a significant role in metabolic pathways involving tryptophan. It is implicated in the kynurenine pathway, which is crucial for tryptophan degradation and has been linked to immune response modulation during infections such as COVID-19. Alterations in this pathway can influence systemic inflammation and disease severity .

Table 1: Key Metabolites in the Tryptophan-Kynurenine Pathway

| Metabolite | Role |

|---|---|

| Kynurenine | Modulates immune response |

| Indole-3-acetic acid (IAA) | Plant growth regulator |

| Serotonin | Neurotransmitter involved in mood regulation |

| Melatonin | Regulates sleep-wake cycles |

Pharmaceutical Applications

This compound has potential pharmaceutical applications due to its structural similarity to other biologically active compounds derived from tryptophan. Research indicates that derivatives of tryptophan can be utilized in the synthesis of drugs targeting various conditions, including depression and insomnia . The compound's ability to influence neurotransmitter synthesis makes it a candidate for further exploration in drug development.

Biomanufacturing

The industrial biomanufacturing of tryptophan derivatives, including this compound, is gaining traction due to advancements in synthetic biology. Engineered microorganisms such as Escherichia coli and Corynebacterium glutamicum have been used to produce high yields of tryptophan derivatives through optimized biosynthetic pathways .

Table 2: Microorganisms Used for Tryptophan Derivative Production

| Microorganism | Derivative Produced | Yield |

|---|---|---|

| E. coli | Indole-3-acetic acid | 3.0 g/L |

| C. glutamicum | Indole-3-acetic acid | Up to 7.3 g/L |

Agricultural Applications

This compound and its derivatives are also utilized in agriculture as plant growth regulators. Indole-3-acetic acid, derived from tryptophan, is essential for root development and plant growth . The ability to manipulate these pathways can enhance crop yields and improve plant resilience.

Case Study 1: Tryptophan Derivatives in COVID-19 Research

A study highlighted the alterations in the tryptophan-kynurenine pathway during SARS-CoV-2 infection, indicating that modulation of this pathway could have therapeutic implications . The research demonstrated that inhibiting indoleamine 2,3-dioxygenase (IDO), an enzyme involved in this pathway, could suppress inflammatory responses associated with COVID-19.

Case Study 2: Industrial Production of IAA

Research on the biosynthetic pathways for producing indole-3-acetic acid from engineered E. coli showed that specific gene modifications could significantly increase yield . This study emphasizes the potential for using this compound as a precursor in biotechnological applications for sustainable agricultural practices.

Wirkmechanismus

The mechanism of action of Imino-Tryptophan involves its interaction with specific molecular targets and pathways:

Neuromodulation: It regulates the levels of D-serine in the brain, which is crucial for neurotransmission.

Dopamine Synthesis: The compound has high activity towards D-DOPA, contributing to dopamine synthesis.

Detoxification: this compound acts as a detoxifying agent by removing D-amino acids from the body.

Vergleich Mit ähnlichen Verbindungen

Tryptophan: The parent compound, essential for protein biosynthesis and a precursor to serotonin and melatonin.

Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol, which have significant biological activities.

Uniqueness: Imino-Tryptophan is unique due to its imino group, which imparts distinct chemical properties and reactivity compared to other tryptophan derivatives. This uniqueness makes it valuable for specific scientific and industrial applications.

Eigenschaften

Molekularformel |

C11H10N2O2 |

|---|---|

Molekulargewicht |

202.21 g/mol |

IUPAC-Name |

2-imino-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C11H10N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,12-13H,5H2,(H,14,15) |

InChI-Schlüssel |

LKYWXXAVLLVJAS-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=N)C(=O)O |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=N)C(=O)O |

Synonyme |

indole-3-pyruvic acid imine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.